molecular formula C15H12N2O B187313 N-(4-cyanophenyl)-2-phenylacetamide CAS No. 89246-38-8

N-(4-cyanophenyl)-2-phenylacetamide

Cat. No. B187313
CAS RN: 89246-38-8
M. Wt: 236.27 g/mol
InChI Key: JNHXEOULFHSWMY-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-phenylacetamide, also known as CPP, is a chemical compound that has attracted significant attention in scientific research. CPP is a white crystalline powder with a molecular weight of 268.3 g/mol. CPP is a member of the amide family and has a wide range of applications in the field of medicinal chemistry.

Mechanism Of Action

N-(4-cyanophenyl)-2-phenylacetamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation. N-(4-cyanophenyl)-2-phenylacetamide also binds to the voltage-gated sodium channels and inhibits their activity, which leads to a decrease in neuronal excitability.

Biochemical And Physiological Effects

N-(4-cyanophenyl)-2-phenylacetamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. It also exhibits antioxidant properties and protects against oxidative stress-induced neuronal damage. N-(4-cyanophenyl)-2-phenylacetamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(4-cyanophenyl)-2-phenylacetamide is a versatile compound that can be used in a wide range of laboratory experiments. Its high purity and stability make it an ideal candidate for pharmacological studies. However, N-(4-cyanophenyl)-2-phenylacetamide has a low solubility in water, which can limit its use in certain applications.

Future Directions

There are several potential future directions for N-(4-cyanophenyl)-2-phenylacetamide research. One area of interest is the development of N-(4-cyanophenyl)-2-phenylacetamide derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying N-(4-cyanophenyl)-2-phenylacetamide's neuroprotective effects. Additionally, the potential use of N-(4-cyanophenyl)-2-phenylacetamide as a therapeutic agent for various neurological disorders, including epilepsy, depression, and chronic pain, warrants further investigation.

Synthesis Methods

N-(4-cyanophenyl)-2-phenylacetamide can be synthesized using various methods, including the reaction of 4-cyanobenzoic acid with phenylacetyl chloride in the presence of a base. The reaction proceeds through an amide bond formation mechanism to yield N-(4-cyanophenyl)-2-phenylacetamide. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

N-(4-cyanophenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-cyanophenyl)-2-phenylacetamide has also been reported to exhibit antitumor and antiviral activities.

properties

CAS RN

89246-38-8

Product Name

N-(4-cyanophenyl)-2-phenylacetamide

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-phenylacetamide

InChI

InChI=1S/C15H12N2O/c16-11-13-6-8-14(9-7-13)17-15(18)10-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)

InChI Key

JNHXEOULFHSWMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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